molecular formula C12H11F2N3O4S B194804 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole CAS No. 86386-76-7

1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

Cat. No. B194804
CAS RN: 86386-76-7
M. Wt: 237.21 g/mol
InChI Key: UIXQTZYZQHYHRL-UHFFFAOYSA-N
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Description

This compound, also known as Fluconazole Impurity G, has the empirical formula C11H9F2N3O . It is a pharmaceutical secondary standard and certified reference material .


Molecular Structure Analysis

The molecular weight of this compound is 237.21 . It contains elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Antifungal Activity

1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole and its derivatives have been extensively researched for their potent antifungal activities. Studies show that these compounds, including various stereoisomers and analogs, exhibit significant efficacy against a range of fungal infections both in vitro and in vivo. For instance, Tasaka et al. (1993) synthesized optically active antifungal azoles from the compound, displaying extreme potency against fungal infections (Tasaka et al., 1993). Similarly, Heravi and Motamedi (2004) created fluconazole analogs from this compound, indicating its versatility in antifungal drug synthesis (Heravi & Motamedi, 2004).

Synthesis and Characterization

The synthesis and characterization of this compound and its derivatives are pivotal in scientific research, particularly in medicinal chemistry. Patel, Talele, and Fronczek (2009) detailed the synthesis and crystallographic characterization of a crucial intermediate for azole antifungal drugs, derived from this compound (Patel, Talele, & Fronczek, 2009). Additionally, Zacharias et al. (2018) conducted DFT, spectroscopic studies, and Fukui functional analysis on a novel triazole derivative, which was synthesized and characterized for its molecular stability (Zacharias et al., 2018).

Role in Drug Development

The compound plays a significant role in the development of new antifungal agents. Richardson et al. (1990) discussed the discovery of fluconazole, where derivatives of 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole were critical in developing this broad-spectrum antifungal agent (Richardson et al., 1990). This highlights the compound's significance in creating effective treatments for fungal infections.

Pharmacokinetic Studies

The compound has been utilized in pharmacokinetic studies to understand drug distribution and metabolism. Livni et al. (1992) synthesized a labeled version of fluconazole for positron emission tomography studies in rabbits, demonstrating the compound's utility in tracing drug distribution (Livni et al., 1992).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXQTZYZQHYHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301183907
Record name 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

CAS RN

86386-76-7
Record name 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluconazole impurity G
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole, 1-[[2-(2,4-difluorophenyl)-2-oxiranyl]methyl]
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Record name 1-(((2RS)-2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL)METHYL)-1H-1,2,4-TRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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